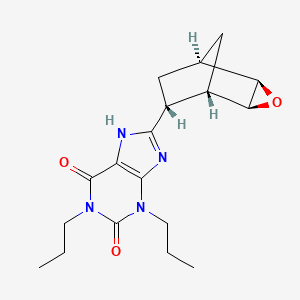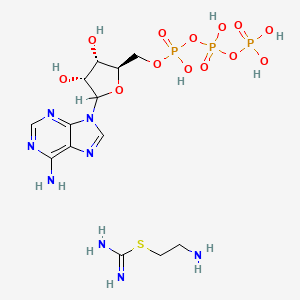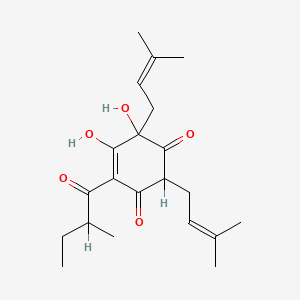
Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-
Übersicht
Beschreibung
The compound “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis
Benzamide derivatives, like Bumetanide, demonstrate significant oxidative behavior in hydroalcoholic media. Their oxidation is irreversible and predominantly diffusion-controlled. This property has been utilized to develop a voltammetric method for the quantitative determination of Bumetanide in pharmaceuticals and urine samples, showcasing its potential in analytical chemistry (Legorburu, Alonso, & Jiménez, 1993).
Pharmaceutical Development
Benzamide derivatives have been actively researched in the pharmaceutical industry. They have been synthesized and evaluated as serotonin 4 receptor agonists, indicating their potential use in treating gastrointestinal motility disorders. The modification of their chemical structure influences their pharmacological profiles and oral bioavailability, making them candidates for new prokinetic agents (Sonda et al., 2003), (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Cancer Research
In cancer research, certain benzamide derivatives have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in angiogenesis and tumor growth. These compounds exhibit favorable pharmacokinetic properties and have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Antimicrobial Studies
N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. Some of these compounds have shown active antimicrobial properties, highlighting their potential in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Antitubercular Agents
Benzamide derivatives have also been reported for their potential as antitubercular agents. Specifically, 1-arylsulfonyl indoline-based benzamides have shown significant activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Lai et al., 2019).
Zukünftige Richtungen
The future directions for research on “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Eigenschaften
IUPAC Name |
3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYGHMZVBDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



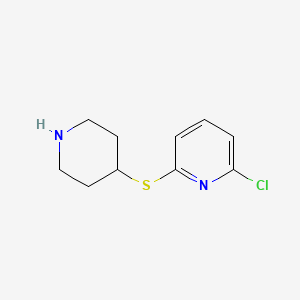

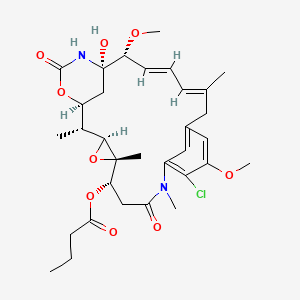
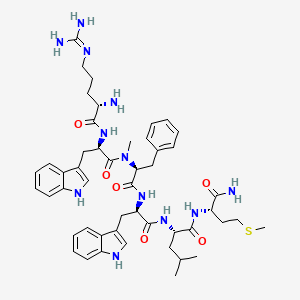


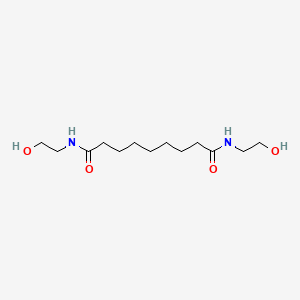
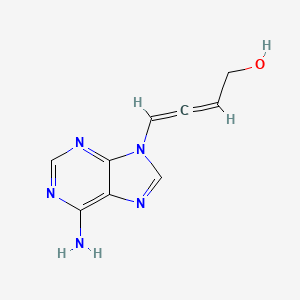
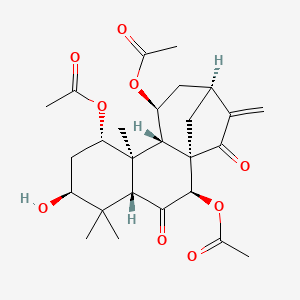
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
